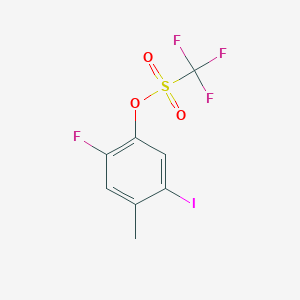

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

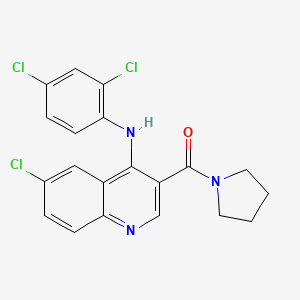

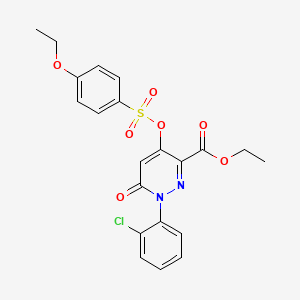

“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a chemical compound with the molecular formula C8H5F4IO3S . It has a molecular weight of 384.09 g/mol . The IUPAC name for this compound is 2-fluoro-5-iodo-4-methylphenyl trifluoromethanesulfonate .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is 1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Electrophilic Trifluoromethylthiolating Reagents

A significant application is in the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, a process crucial for incorporating the trifluoromethylthio group (CF3S-) into drug molecules. This modification can improve lipophilicity, cell-membrane permeability, and chemical/metabolic stability of the compounds. Traditional methods for trifluoromethylthiolation involve harsh conditions, while the newly developed reagents, such as trifluoromethanesulfenates 1a and 1b, and N-trifluoromethylthiosaccharin (2), offer a more straightforward approach to installing the trifluoromethylthio group under mild conditions. These reagents show broad reactivity and complementarity in substrate scopes, making them attractive for drug development and synthesis of fluorinated compounds (Shao et al., 2015).

Fluorinated Hetero- and Carbocycle Synthesis

Another application is the synthesis of ring-fluorinated hetero- and carbocycles through nucleophilic cyclization of 1,1-difluoro-1-alkenes, which demonstrates the crucial role of vinylic fluorines in facilitating cyclizations that are typically disfavored. This process leads to the formation of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene, among others, showcasing the utility of fluorinated compounds in synthesizing complex structures with potential applications in medicinal chemistry (Ichikawa et al., 2002).

Fluorophilic Phosphonium Salt for Anion-Exchanger Membranes

The synthesis of highly fluorophilic phosphonium salts for use in fluorous anion-exchanger membranes is another significant application. These membranes exhibit exceptional selectivity for perfluorinated acids, suggesting potential use in analytical and purification technologies, where the measurement and removal of perfluorinated compounds are crucial (Boswell et al., 2008).

Fluoromethylation and Trifluoromethylation Reagents

Research into tetrafluoroethane β-sultone (TFES)-derived difluoromethylation and trifluoromethylation reagents represents another application area. These reagents have been extensively used in drug design and the synthesis of novel functional materials due to their effectiveness in introducing CF2 and CF3 groups into molecules, demonstrating the versatility of fluorinated reagents in medicinal chemistry and material sciences (Zhang et al., 2014).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

特性

IUPAC Name |

(2-fluoro-5-iodo-4-methylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4IO3S/c1-4-2-5(9)7(3-6(4)13)16-17(14,15)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKPAAZRCQBXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulphonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)